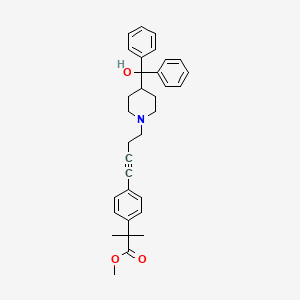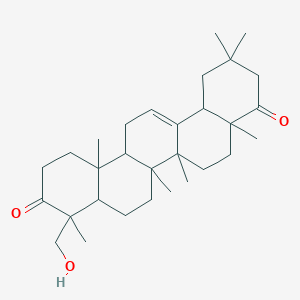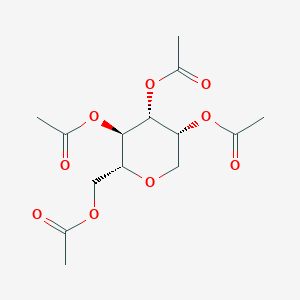
1-Dehydroxy-1-dehyro-fexofenadine-d6MethylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a chemical compound with the molecular formula C33H37NO3 and a molecular weight of 495.66 . It is a labeled intermediate of Fexofenadine, which is commonly used in the treatment of allergic symptoms . The compound is characterized by its yellow oil form .
Vorbereitungsmethoden
The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps. The compound is prepared through a series of reactions starting from specific raw materials. The detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers . Industrial production methods involve stringent quality control and adherence to regulatory guidelines to ensure the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It is involved in the development of new therapeutic agents for treating allergic reactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves its interaction with specific molecular targets. As a derivative of Fexofenadine, it likely acts as an H1-antagonist, blocking the action of histamine at the H1 receptor sites. This prevents the typical allergic response, such as itching and inflammation .
Vergleich Mit ähnlichen Verbindungen
1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester can be compared with other similar compounds, such as:
Fexofenadine: The parent compound, used widely as an antihistamine.
Terfenadine: A precursor to Fexofenadine, known for its antihistamine properties but with more side effects.
Diphenhydramine: Another antihistamine, but with sedative effects.
The uniqueness of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester lies in its specific deuterium labeling, which makes it valuable for certain analytical and research purposes .
Eigenschaften
Molekularformel |
C33H37NO3 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3 |
InChI-Schlüssel |
DKWKEPIGDFDPRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)


![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
![4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan](/img/structure/B12293193.png)

![[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12293198.png)

![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)

![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
![4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile](/img/structure/B12293236.png)

